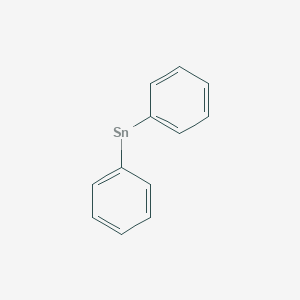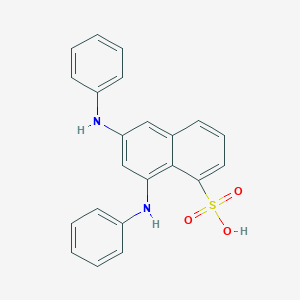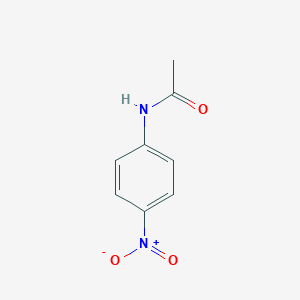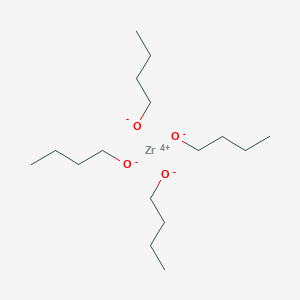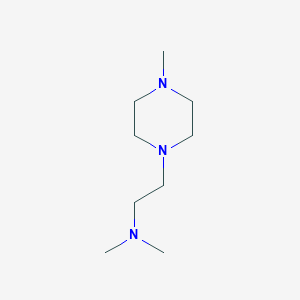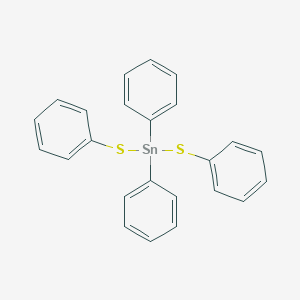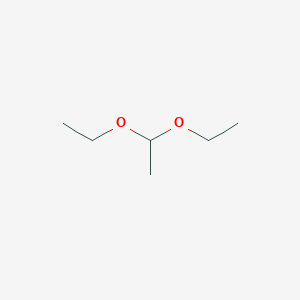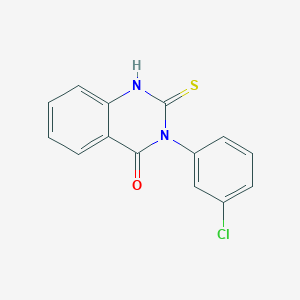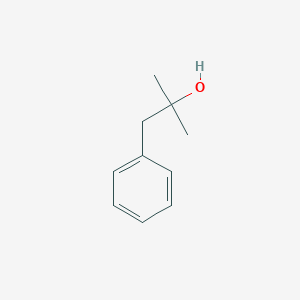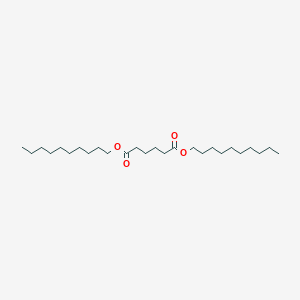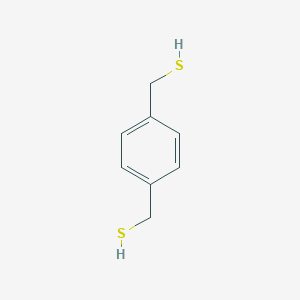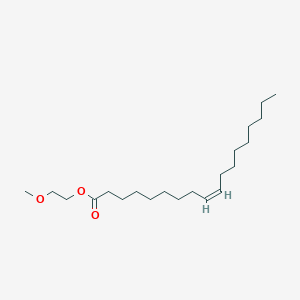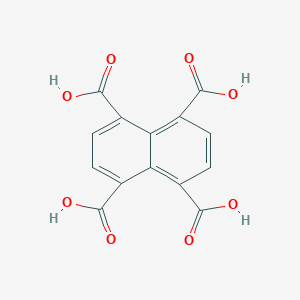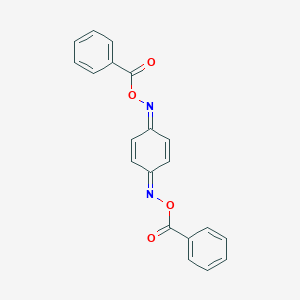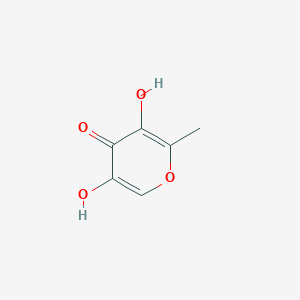
5-Hydroxymaltol
説明
5-Hydroxymaltol, a derivative of maltol, is a compound of interest due to its various applications in food, cosmetics, and pharmaceuticals for its antioxidant and flavor-enhancing properties. While direct studies on 5-Hydroxymaltol are scarce, research on related compounds offers valuable insights into its synthesis, molecular structure, and properties.
Synthesis Analysis
The synthesis of 5-Hydroxymaltol and related compounds often involves regioselective reduction processes. For instance, Issa et al. (2006) demonstrated the regioselective reduction of 3-methoxymaleimides to methyl 5-hydroxytetramates, which are useful intermediates in synthesizing a variety of tetramate derivatives, potentially applicable to 5-Hydroxymaltol synthesis (Issa, Fischer, Turner, & Coster, 2006).
Molecular Structure Analysis
Molecular structure analysis is pivotal for understanding a compound's reactivity and properties. While specific studies on 5-Hydroxymaltol's molecular structure are not found, the general approaches include spectroscopic methods such as NMR and mass spectrometry to elucidate structural features of similar compounds.
Chemical Reactions and Properties
Chemical reactions involving 5-Hydroxymaltol and its derivatives can include oxidation and reduction processes, as well as reactions with other organic compounds to form various derivatives. The study by Looker and Cliffton (1986) on α-Hydroxymaltol, a closely related compound, provides insights into the chemical reactivity and potential transformations applicable to 5-Hydroxymaltol (Looker & Cliffton, 1986).
Physical Properties Analysis
The physical properties of 5-Hydroxymaltol, such as solubility, melting point, and stability, are essential for its application in various industries. Research on similar compounds, like the study on heat-resistance phenolic compounds from apple pulps by Demirci et al. (2018), can offer parallel insights into understanding the physical properties of 5-Hydroxymaltol (Demirci, Ipek, Gul, Ozen, & Demirtaş, 2018).
Chemical Properties Analysis
Chemical properties, including reactivity with other compounds, stability under various conditions, and antioxidant activity, are crucial for the application of 5-Hydroxymaltol. The antioxidant activity and anti-inflammatory effects of 5-Hydroxymaltol derived from beetroot juice through Lactobacillus fermentation, as studied by Kim et al. (2021), highlight its potential therapeutic and food preservation roles (Kim, Choi, Ko, Yun, & Lee, 2021).
科学的研究の応用
Anti-Inflammatory and Antioxidant Properties : 5-Hydroxymaltol, derived from beetroot juice through Lactobacillus fermentation, shows significant anti-inflammatory activities and suppresses oxidant stress. It inhibits pro-inflammatory cytokine production, reactive oxygen species production, and activates the NRF2/HO-1 expression pathway. This indicates its potential in treating inflammation-mediated diseases (Kim et al., 2021).
Metabolic Interaction with Alcohol : 5-Hydroxymaltol is related to 5-hydroxytryptophol (5-HTOL), a metabolite whose formation increases after alcohol intake. This interaction can be used as a biochemical marker for acute alcohol consumption (Beck & Helander, 2003).
Secondary Metabolite in Fungi : 5-Hydroxymaltol has been identified as a secondary metabolite in Penicillium echinulatum, which is notable for being the first report of this compound in fungi (Anderson et al., 1988).
Antioxidant Properties from Apple Pulps : Extracted from Turkish apple pulps, 5-Hydroxymaltol exhibits in vitro antioxidant activities. It demonstrates potential for free radical scavenging activity and inhibition of lipid peroxidation, suggesting its use in various in vivo tests (Demirci et al., 2018).
将来の方向性
Further testing of the commercially obtained 5-Hydroxymaltol for anti-inflammatory and anti-oxidant activity using RAW264.7 murine macrophage cell line found it to inhibit inflammatory responses of RAW264.7 cells to bacterial lipopolysaccharide (LPS) . This suggests potential future directions in the study of 5-Hydroxymaltol’s anti-inflammatory and antioxidant properties.
特性
IUPAC Name |
3,5-dihydroxy-2-methylpyran-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6O4/c1-3-5(8)6(9)4(7)2-10-3/h2,7-8H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSSNQLHKSUJJTE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)C(=CO1)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50148002 | |
| Record name | 5-Hydroxymaltol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50148002 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | 5-Hydroxymaltol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0032988 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
5-Hydroxymaltol | |
CAS RN |
1073-96-7 | |
| Record name | 3,5-Dihydroxy-2-methyl-4H-pyran-4-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1073-96-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Hydroxymaltol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001073967 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-Hydroxymaltol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50148002 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,5-dihydroxy-2-methyl-4H-pyran-4-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 5-HYDROXYMALTOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DBQ2Q3Z4FR | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 5-Hydroxymaltol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0032988 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
184 - 184.5 °C | |
| Record name | 5-Hydroxymaltol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0032988 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



